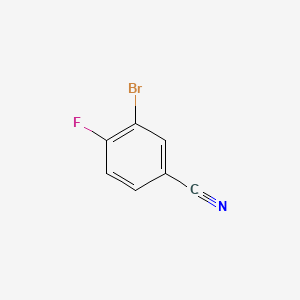

3-Bromo-4-fluorobenzonitrile

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-bromo-4-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCYKISVUIVZCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229815 | |

| Record name | 3-Bromo-4-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79630-23-2 | |

| Record name | 3-Bromo-4-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79630-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-fluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079630232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-4-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Applications in Medicinal Chemistry and Drug Discovery

Role as a Molecular Scaffold for Active Pharmaceutical Ingredients (APIs)

3-Bromo-4-fluorobenzonitrile serves as a crucial molecular scaffold in the synthesis of active pharmaceutical ingredients (APIs). ossila.comossila.com Its substituted benzonitrile (B105546) core provides a foundational structure upon which more complex molecules with specific therapeutic properties can be built. smolecule.comchemimpex.com The presence of three distinct functional groups—bromo, fluoro, and nitrile—on the aromatic ring allows for a variety of chemical modifications. ossila.com This versatility enables medicinal chemists to systematically alter the compound's structure to optimize its pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The bromine atom, for instance, is amenable to palladium-catalyzed cross-coupling reactions, a powerful tool for creating carbon-carbon and carbon-heteroatom bonds. ossila.com The fluorine atom can influence the compound's metabolic stability and binding affinity to biological targets, while the nitrile group can be converted into other functional groups or participate in crucial binding interactions with receptors and enzymes. ossila.comchemimpex.com

Synthesis of Antimutagenic Agents

The structural framework of this compound has been utilized in the development of antimutagenic agents, which are compounds that can counteract the effects of mutagens and potentially reduce the risk of cancer. ossila.comsmolecule.com

Bichalcophene Fluorobenzamidines and DNA Binding

A notable application in this area is the synthesis of bichalcophene fluorobenzamidines. ossila.com The synthesis of these compounds often starts with a Stille coupling reaction involving 4-bromo-3-fluorobenzonitrile (B163030), an isomer of this compound, followed by the conversion of the nitrile group to an amidine. ossila.com Research has shown that these resulting bichalcophene fluorobenzamidines can significantly reduce the mutation frequency caused by DNA-binding agents. Specifically, they have demonstrated the ability to decrease mutations induced by azide (B81097) binding to DNA by 69%. ossila.com This antimutagenic activity highlights the potential of fluorobenzonitrile derivatives in the development of chemopreventive agents. ossila.com The interaction of these compounds with DNA is a key aspect of their mechanism of action. smolecule.com

Development of Anti-cancer and Anti-inflammatory Drugs

This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly those with anti-cancer and anti-inflammatory properties. chemimpex.com Its structural characteristics enable it to serve as a building block for molecules designed to interact with biological targets relevant to cancer and inflammation. smolecule.com The development of boron-containing small molecules as anti-inflammatory agents has been an area of focus, with 4-fluorobenzonitrile (B33359) being used as a starting material in some syntheses. google.com

Therapeutic Agents Targeting Specific Biological Pathways

The versatility of this compound allows for its use in creating therapeutic agents that target specific biological pathways. evitachem.com By modifying its structure, researchers can design molecules that interact with particular enzymes or receptors involved in disease processes. smolecule.com For instance, derivatives of fluorinated benzonitriles are being investigated for their potential to modulate the activity of key signaling pathways implicated in various disorders. evitachem.com In silico studies on the related compound 4-bromo-3-fluorobenzonitrile have explored its binding potential to targets like acetylcholinesterase and butyrylcholinesterase, which are relevant to Alzheimer's disease, as well as tumor necrosis factor-alpha converting enzyme. tandfonline.comnih.gov

Investigation as a Lead Compound in Drug Discovery

Due to its favorable biological and chemical properties, this compound and its isomers are being investigated as lead compounds in drug discovery. smolecule.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.

Enzyme Inhibition Studies

A significant area of investigation for this compound derivatives is their potential as enzyme inhibitors. smolecule.com The ability of these compounds to bind to and inhibit the activity of specific enzymes is a key focus of research. For example, studies have explored the inhibitory potential of halogenated benzonitriles against steroid 5α-reductases. Furthermore, research into inhibitors for salicylate (B1505791) synthase (MbtI) from Mycobacterium tuberculosis has utilized derivatives of 3-bromo-5-fluorobenzonitrile. mdpi.com The inhibition of specific enzymes is a critical mechanism for the therapeutic action of many drugs, and the unique electronic and steric properties imparted by the bromine and fluorine atoms of this compound make it an attractive starting point for the design of potent and selective enzyme inhibitors. smolecule.com

DNA Interaction Studies

The interaction of small molecules with DNA is a cornerstone of chemotherapy and the development of certain antimicrobial agents. The unique electronic and structural properties of this compound make it and its derivatives candidates for DNA-interacting agents. Studies suggest that its structural characteristics enable it to engage with biological targets like DNA, which could be harnessed for anticancer therapies. smolecule.com

Derivatives of structurally similar halogenated benzonitriles have demonstrated notable effects related to DNA integrity. For instance, research on the isomer 4-bromo-3-fluorobenzonitrile has revealed antimutagenic properties. Certain derivatives, such as bichalcophene fluorobenzamidines synthesized from this isomer, were found to significantly lower the mutation frequency induced by DNA-binding agents. Another related compound, 4-bromo-3-fluorobenzonitrile, has been shown to possess DNA repair capabilities, attributed to its ability to inhibit carcinogen metabolism by binding to the enzyme cytochrome P450 2E1. biosynth.com While direct studies on this compound's DNA binding are less common, the activities of its isomers suggest a promising avenue for research. The synthesis of novel extended DAPI analogues, which are well-known DNA minor groove binders, has utilized bromo-benzonitrile derivatives as precursors to create compounds with significant antiparasitic activity, further highlighting the utility of this chemical class in developing DNA-targeting agents. researchgate.net

Potential for Neurodegenerative Disease Treatment (e.g., Alzheimer's, Parkinson's)

The pursuit of effective treatments for neurodegenerative diseases like Alzheimer's and Parkinson's is a major focus of medicinal chemistry. This compound has emerged as a key starting material in the synthesis of novel compounds aimed at tackling the underlying pathology of these conditions.

A significant area of research involves the inhibition of the β-secretase enzyme (BACE1), which plays a crucial role in the formation of amyloid-β (Aβ) peptides. google.com These peptides aggregate to form the amyloid plaques characteristic of Alzheimer's disease. google.comresearchgate.net A patent has described the use of this compound as a reactant in the synthesis of novel β-secretase inhibitors, which are intended for the treatment and prevention of Aβ-related pathologies, including Alzheimer's disease, Down's syndrome, and dementia associated with Parkinson's disease. google.com The process involves reacting this compound with cyclopropylmagnesium bromide to create an intermediate, (3-bromo-4-fluorophenyl)(cyclopropyl)methanimine, which is then used to build more complex heterocyclic systems designed to inhibit BACE1. google.com

Furthermore, in silico studies on the closely related isomer, 4-bromo-3-fluorobenzonitrile, have predicted its potential as an inhibitor for enzymes implicated in both Alzheimer's and Parkinson's disease. tandfonline.comnih.gov These computational studies explored the binding patterns of the compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in cholinergic neurotransmission, as well as tumor necrosis factor-alpha converting enzyme (TACE), which is involved in neuroinflammation. tandfonline.comnih.gov The findings suggest that the compound may act as a potent inhibitor for treating Alzheimer's. tandfonline.comnih.gov Pharmacokinetic property evaluations also indicated a good potential for penetrating the blood-brain barrier, a critical feature for CNS-targeting drugs. tandfonline.comnih.gov These computational insights, combined with the synthetic utility of this compound, underscore its potential in the development of therapies for neurodegenerative disorders. google.comtandfonline.comnih.gov

| Derivative/Target System | Disease Focus | Investigated Target | Key Findings |

| Derivatives of this compound | Alzheimer's Disease | β-secretase (BACE1) | Serves as a key intermediate in synthesizing BACE1 inhibitors designed to reduce amyloid-β peptide formation. google.com |

| 4-Bromo-3-fluorobenzonitrile (in silico) | Alzheimer's & Parkinson's | AChE, BChE, TACE | Predicted to be a good inhibitor of key enzymes, with favorable pharmacokinetic properties for CNS penetration. tandfonline.comnih.gov |

Anti-protozoal and Anti-microbial Properties

Halogenated aromatic compounds are a well-established class of intermediates for pharmaceuticals, including antimicrobial and antiprotozoal agents. smolecule.com this compound serves as a building block for such compounds. smolecule.comchemimpex.com While direct studies on its intrinsic antimicrobial activity are limited, its utility is demonstrated in the synthesis of more complex molecules with potent biological effects.

Research into dicationic 2,6-diarylpyrazines has shown significant promise for treating protozoal infections. In one study, the related compound 4-bromo-3-fluorobenzonitrile was used as a starting material to synthesize a dicationic diamidine, 2,6-Di-(4′-amidino-2′-fluorophenyl)pyrazine hydrochloride. nih.gov This class of compounds was evaluated for its activity against Trypanosoma brucei rhodesiense (the causative agent of African sleeping sickness) and Plasmodium falciparum (the parasite responsible for malaria). nih.gov

The parent dicationic 2,6-diphenylpyrazine (B1267240) exhibited potent activity, with an IC₅₀ value of 6 nM against T. b. rhodesiense and 10 nM against P. falciparum. nih.gov However, the introduction of a fluorine atom at the meta-position relative to the amidine group, as in the derivative synthesized from 4-bromo-3-fluorobenzonitrile, resulted in a significant decrease in potency. nih.gov This highlights the sensitive structure-activity relationship in this class of compounds, where the specific placement of substituents like fluorine, facilitated by starting materials such as bromo-fluorobenzonitriles, is critical for optimizing biological activity. nih.gov The broader research into compounds containing the 4-amino-3-bromo-2-fluorobenzonitrile (B2888848) scaffold has also pointed towards potential antimicrobial properties, reinforcing the value of this chemical motif in drug discovery.

| Compound/Derivative | Target Organism | IC₅₀ Value |

| 2,6-Diphenylpyrazine (Parent Compound) | Trypanosoma brucei rhodesiense | 6 nM nih.gov |

| 2,6-Diphenylpyrazine (Parent Compound) | Plasmodium falciparum | 10 nM nih.gov |

| 2,6-Di-(4′-amidino-2′-fluorophenyl)pyrazine | Trypanosoma brucei rhodesiense | > 60-fold loss of activity vs. parent nih.gov |

| 2,6-Di-(4′-amidino-2′-fluorophenyl)pyrazine | Plasmodium falciparum | > 4-fold loss of activity vs. parent nih.gov |

Applications in Agrochemical Research and Development

Intermediate in Pesticide and Herbicide Synthesis

3-Bromo-4-fluorobenzonitrile is a key intermediate in the synthesis of a variety of agrochemicals, including pesticides and herbicides. smolecule.comchemimpex.com Its reactive nature, attributed to the presence of bromine and cyano groups, makes it a valuable component for constructing more complex molecules with desired biological activities. smolecule.comchemimpex.com The compound's structure allows for modifications that can enhance the efficacy of the final product against pests. smolecule.com

One notable application is in the synthesis of pyrethroid-like insecticides. A process has been developed where this compound is converted into 3-bromo-4-fluorobenzaldehyde, which is then used to create acetals known to be intermediates in the production of these insecticides. google.com

Furthermore, this benzonitrile (B105546) derivative is utilized in the creation of various other agrochemical classes. For instance, it is a precursor in the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides, which have been evaluated for their herbicidal properties. Research has also explored its use in developing Protoporphyrinogen Oxidase (PPO) inhibitors, a class of herbicides.

The versatility of this compound extends to its use in creating fluorinated compounds, which often exhibit enhanced biological activity and improved pharmacokinetic properties in agrochemical applications. chemimpex.com The strategic placement of bromo, fluoro, and cyano groups makes it a versatile intermediate for developing a range of agricultural chemicals.

Design of Compounds with Enhanced Efficacy and Selectivity

The unique arrangement of atoms in this compound is pivotal in designing agrochemicals with improved effectiveness and the ability to target specific weeds or pests without harming the crops. chemimpex.com The presence and position of the bromine and fluorine atoms on the benzene (B151609) ring influence the molecule's reactivity and how it binds to target sites in pests and weeds. This allows for the creation of more selective herbicides and pesticides. chemimpex.com

For example, in the development of phytoene (B131915) desaturase (PDS) inhibitors, a class of herbicides, derivatives of this compound have been synthesized and studied. The specific substitution pattern of the starting material is crucial for the resulting compound's herbicidal activity and selectivity. mdpi.com

The ability to modify the structure of this compound allows researchers to conduct structure-activity relationship (SAR) studies. These studies help in understanding how different parts of the molecule contribute to its biological activity, leading to the design of more potent and selective agrochemicals.

Contribution to Sustainable Agricultural Practices

The use of this compound in agrochemical synthesis can contribute to more sustainable agricultural practices. mdpi.com By enabling the creation of more effective and selective herbicides, it helps in managing weeds efficiently, which is a cornerstone of modern sustainable agriculture. mdpi.com

The synthesis of more environmentally friendly chemicals is an area of ongoing research, and intermediates like this compound play a role in these efforts. google.com The goal is to develop pesticides and herbicides that are effective against target organisms while having minimal negative effects on the surrounding ecosystem.

Contributions to Materials Science and Optoelectronics

Building Block for Functional Polymers

3-Bromo-4-fluorobenzonitrile serves as a key building block in the synthesis of functional polymers. chemimpex.com Its incorporation into polymer chains allows for the creation of materials with tailored properties. The presence of the bromo and fluoro groups on the benzene (B151609) ring can enhance characteristics such as durability and resistance to chemicals in the resulting polymers. chemimpex.comchemimpex.com The reactivity of the compound makes it a useful component for developing advanced polymers designed for specialized applications in various industries. chemimpex.com

Development of Advanced Coatings

In the field of material science, this compound is utilized in the production of advanced coatings. chemimpex.com Its distinctive properties allow for the modification of material surfaces, leading to improved performance. chemimpex.com The inclusion of this compound in coating formulations can enhance durability and increase chemical resistance, protecting the underlying material from environmental degradation. chemimpex.comchemimpex.com This makes it a valuable component in the development of high-performance coatings for electronics and other industrial applications.

Precursor for Liquid Crystal Systems

Research has indicated that this compound is a potential precursor for the synthesis of liquid crystals. smolecule.com Studies have shown that it can be incorporated into the molecular structure of certain liquid crystal systems. smolecule.com The introduction of this compound can influence key properties of the liquid crystals, such as their phase transition temperatures and mesomorphic behavior. smolecule.com While specific isomers of bromofluorobenzonitrile are well-documented in the synthesis of liquid crystals used in display technologies, the structure of this compound makes it a molecule of interest for developing new liquid crystalline materials. chemscene.com

Synthesis of Optoelectronic Materials

This compound plays a direct role as an intermediate in the synthesis of advanced optoelectronic materials. Detailed research findings from a study on polymeric optoelectronic materials demonstrate its use in a crucial synthesis step. In the study, this compound was used as a reactant to prepare 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, an important intermediate for building more complex optoelectronic structures. chemimpex.com

The reaction involves a palladium-catalyzed borylation, highlighting the utility of the bromo-substituent for cross-coupling reactions. chemimpex.com

Table 1: Synthesis of an Optoelectronic Intermediate

| Reactant | Reagent | Catalyst | Solvent | Product |

|---|---|---|---|---|

| This compound | 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane) | PdCl₂(dppf)₂ | 1,4-dioxane | 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

Data sourced from The Royal Society of Chemistry Electronic Supplementary Information. chemimpex.com

Applications in Organic Light-Emitting Diodes (OLEDs)

The unique combination of bromo, fluoro, and cyano groups makes this compound a potential candidate for applications in organic light-emitting diodes (OLEDs). smolecule.com Researchers have investigated its use in developing materials for these devices. smolecule.com Related isomers, such as 4-Bromo-2-fluorobenzonitrile, are used as intermediates to enhance the performance and efficiency of OLEDs, which are prevalent in modern display and lighting technologies. chemscene.com This established role of similar compounds underscores the potential of this compound as a building block for novel OLED materials.

Production of Persistent Room-Temperature Phosphorescent Dyes

The development of materials exhibiting persistent room-temperature phosphorescence (pRTP) is a significant area of materials science. While this is a key application for halogenated benzonitriles, documented research has primarily focused on isomers of this compound. For instance, studies show that 4-Bromo-3-fluorobenzonitrile (B163030) is used to prepare pRTP dyes derived from carbazole, which can achieve a high quantum yield of up to 22%. nih.govossila.comfrontiersin.org Another documented synthesis uses 4-Bromo-2-fluorobenzonitrile to create phosphorescent materials. acs.org These findings highlight the importance of the bromofluorobenzonitrile structure in creating pRTP materials, although specific research detailing the direct use of this compound for this purpose is not available in the cited literature.

Computational Chemistry and Theoretical Studies

Prediction of Pharmacokinetic Properties (e.g., blood-brain barrier penetration)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a fundamental aspect of computational drug design. mdpi.com These in silico methods help to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process, saving time and resources. nih.gov For compounds targeting the central nervous system (CNS), predicting blood-brain barrier (BBB) permeability is particularly critical. nih.gov

General computational tools are frequently used to predict these properties for novel compounds. The table below outlines common in silico methods and the pharmacokinetic parameters they help to evaluate, which would be applicable to 3-Bromo-4-fluorobenzonitrile.

| Computational Method/Tool | Predicted Pharmacokinetic Property | Relevance |

| SwissADME, ADMETlab 2.0 | Lipophilicity (logP), water solubility, gastrointestinal absorption, BBB permeation. mdpi.comnih.gov | These web-based tools provide rapid screening of ADMET properties based on a molecule's structure. mdpi.com |

| Molecular Dynamics (MD) Simulations | Interaction with biological membranes, permeability coefficients. | Simulates the movement of the compound over time to understand its dynamic interactions with cellular barriers like the BBB. |

| Quantitative Structure-Property Relationship (QSPR) | logBB (logarithm of brain/blood concentration ratio). | Develops mathematical models that correlate a compound's structural features with its ability to cross the BBB. |

The computed physicochemical properties of this compound, such as its octanol-water partition coefficient (XLogP3-AA of 2.4), provide foundational data for these predictive models. nih.gov The bromine atom, for instance, is known to increase lipophilicity, which can enhance membrane permeability. vulcanchem.com

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. Computational methods are instrumental in elucidating these relationships, guiding the design of more potent and selective molecules.

For the benzonitrile (B105546) scaffold, computational SAR studies are common. Quantitative Structure-Activity Relationship (QSAR) models, for example, have been developed for various substituted benzonitriles to predict their toxicity or biological activity based on specific molecular descriptors. mdpi.comnih.govcimne.com These studies help identify which substituents and positions on the benzonitrile ring are most critical for a desired effect.

In the context of this compound, computational SAR studies would focus on how the bromo and fluoro substituents at the 3- and 4-positions, respectively, affect its interaction with a biological target. Key computational techniques applicable for such an analysis include:

Density Functional Theory (DFT): DFT calculations can be used to determine electronic properties like HOMO-LUMO energy gaps and electrostatic potential maps. These properties are crucial for predicting a molecule's reactivity. For instance, comparing the HOMO-LUMO gaps of this compound with its analogs can help predict its reactivity in nucleophilic substitution reactions.

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.govresearchgate.net For derivatives of this compound, docking studies could screen for bioactivity (e.g., enzyme inhibition) and compare binding modes with other inhibitors.

3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed 3D maps illustrating where steric, electrostatic, and other property changes are likely to enhance or diminish biological activity.

Research on a derivative, 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide, highlights a typical SAR approach where analogs are synthesized by varying substituents, and molecular dynamics are used to correlate the resulting activity with the electronic profiles of those substituents. The distinct positioning of the halogens in 3-bromo-4-fluoro substitution compared to its 4-bromo-3-fluoro isomer is expected to influence electronic properties and binding interactions with biological targets.

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies (e.g., continuous flow systems)

The development of new and efficient synthetic routes for 3-Bromo-4-fluorobenzonitrile and its derivatives is an active area of research. While traditional batch processing has been effective, there is a growing interest in continuous flow systems. smolecule.com These systems offer enhanced control over reaction parameters, leading to improved yields, purity, and safety, particularly for large-scale industrial production. smolecule.com For instance, microreactor technology has been explored for bromination reactions, demonstrating excellent scalability and minimizing the use of hazardous reagents, aligning with green chemistry principles. Research into ultrasonic-assisted bromination also presents a green and efficient alternative, avoiding the use of toxic elemental bromine and chlorine.

Exploration of New Catalytic Systems

Catalysis plays a pivotal role in the synthesis of this compound and its subsequent transformations. Future research will likely focus on discovering and optimizing new catalytic systems to enhance reaction efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, are commonly used to functionalize the molecule. The development of novel ligands and more robust palladium catalysts could further expand the scope of these reactions. acs.org Additionally, research into transition-metal-catalyst-free reactions, such as the oxidative homocoupling of organomanganese reagents, offers a promising alternative pathway. ossila.com The use of Raney nickel as a catalyst in reactions like catalytic hydrogenation has also been reported. google.com

Expansion into Novel Bioactive Molecule Synthesis

This compound is a crucial intermediate in the synthesis of a wide range of bioactive molecules, including pharmaceuticals and agrochemicals. chemimpex.comsmolecule.comchemimpex.com Its derivatives have shown potential in the development of anti-cancer and anti-inflammatory drugs. chemimpex.com The presence of bromine and fluorine atoms can enhance the metabolic stability and bioactivity of drug candidates. smolecule.comchemimpex.com Future research will undoubtedly continue to explore the use of this compound as a scaffold for creating novel therapeutic agents. ossila.com For instance, it has been used in the preparation of compounds targeting cardiovascular diseases and in the development of inhibitors for enzymes like C1s for modulating the complement pathway. acs.org Its derivatives have also been investigated for their potential as antimutagenic and antimicrobial agents. ossila.com

Advanced Material Design with Tuned Properties

Beyond its applications in the life sciences, this compound is a valuable component in materials science. chemimpex.com It is used in the creation of advanced materials such as liquid crystals, polymers, and coatings, where it can impart desirable properties like enhanced durability and chemical resistance. chemimpex.comchemimpex.com The unique electronic properties conferred by the bromo and fluoro substituents make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic materials. Research is ongoing to develop persistent room-temperature phosphorescent dyes derived from this compound. ossila.com The ability to fine-tune the properties of materials by incorporating this versatile building block will continue to drive innovation in this field.

Deepening Mechanistic Understanding through Advanced Computational Techniques

Advanced computational techniques are becoming indispensable for understanding the intricate mechanisms of reactions involving this compound. nih.gov Density Functional Theory (DFT) and other computational simulations are used to analyze molecular structures, predict reactivity, and elucidate reaction pathways. nih.gov Hirshfeld surface analysis helps in visualizing and quantifying intermolecular interactions that stabilize crystal structures. nih.gov These computational studies can predict interaction sites for drug discovery applications and provide insights into the nature of chemical bonds and attractive forces within the molecule. nih.gov Such in silico studies are crucial for designing more efficient syntheses and for predicting the biological activity of new compounds derived from this compound. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. These technologies can accelerate the discovery of new molecules and synthetic routes by analyzing vast datasets and predicting reaction outcomes. acs.org For instance, machine-learning algorithms are being developed to predict protein structures and to navigate large chemical libraries to identify potent inhibitors for drug targets. researchgate.netnih.gov In the context of this compound, AI and ML could be employed to design novel bioactive compounds with optimized properties, predict their synthetic feasibility, and identify the most efficient reaction conditions, thereby streamlining the research and development process. researchgate.net

Sustainable and Green Chemistry Approaches in Industrial Production

There is a significant and growing emphasis on developing sustainable and environmentally friendly chemical processes. github.com For the industrial production of this compound and its derivatives, this translates to a focus on green chemistry principles. This includes the use of less hazardous reagents, the development of catalytic processes that minimize waste, and the implementation of energy-efficient technologies like continuous flow systems. pmarketresearch.com The goal is to create manufacturing processes that are not only economically viable but also have a reduced environmental footprint, a trend that is expected to intensify in the coming years. github.com

常见问题

Q. What are the common synthetic routes for 3-bromo-4-fluorobenzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A widely used approach involves halogenation of fluorobenzonitrile derivatives. For example, bromination of 4-fluorobenzonitrile using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ at 80°C can yield the product . Optimization includes controlling stoichiometry (1:1.1 substrate:NBS ratio) and reaction time (6–8 hours) to minimize di-substituted byproducts. Purity is enhanced via recrystallization in ethanol (yield ~65–70%) .

Q. How can this compound be purified, and what solvents are optimal?

- Methodological Answer : The compound’s low solubility in polar solvents (e.g., water) and moderate solubility in ethanol or dichloromethane (DCM) allows for recrystallization. A stepwise process involves dissolving crude product in hot DCM, filtering through activated charcoal, and cooling to −20°C for crystal formation . Column chromatography (silica gel, hexane:ethyl acetate 9:1) is used for trace impurities, with Rf ≈ 0.4 .

Q. What spectroscopic methods are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : A sharp nitrile (C≡N) stretch at ~2230 cm⁻¹ and C-F absorption at 1230–1150 cm⁻¹ confirm functional groups .

- NMR : ¹H NMR (CDCl₃) shows aromatic protons as doublets (δ 7.8–8.1 ppm, J = 8–10 Hz) due to fluorine coupling. ¹³C NMR identifies Br and F substituent effects (C-Br at ~115 ppm, C-F at ~160 ppm) .

- Mass Spectrometry : ESI-MS displays [M+H]⁺ at m/z 200.01 (base peak) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. What reaction mechanisms dominate in nucleophilic substitution involving this compound?

- Methodological Answer : Bromine’s position (meta to nitrile) facilitates SNAr (nucleophilic aromatic substitution) under basic conditions. For example, amination with NH₃ in DMF at 120°C proceeds via a Meisenheimer intermediate, with fluorine’s electron-withdrawing effect stabilizing the transition state. Kinetic studies (monitored via HPLC) show pseudo-first-order behavior (k = 0.05 min⁻¹) .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point discrepancies)?

- Methodological Answer : Reported melting points vary (e.g., 54–58°F in vs. 134–136°C in ), likely due to impurities or measurement techniques. Differential Scanning Calorimetry (DSC) under nitrogen (heating rate 10°C/min) provides accurate thermal data. Cross-validation with high-purity samples (≥98% by GC-MS) is critical .

Q. What strategies improve the stability of this compound under acidic/basic conditions?

- Methodological Answer : Hydrolytic stability tests (pH 1–14, 25°C) reveal degradation above pH 10, with nitrile conversion to amide (confirmed via FTIR). Storage recommendations: anhydrous conditions (molecular sieves) and inert atmosphere (Ar) to prevent hydrolysis. Stabilizers like BHT (0.1% w/w) extend shelf life .

Q. How does this compound serve as a building block in drug discovery?

- Methodological Answer : The nitrile group enables click chemistry (e.g., Huisgen cycloaddition) to attach pharmacophores. Bromine facilitates Suzuki-Miyaura cross-coupling (Pd catalysis) with boronic acids to generate biaryl scaffolds. Fluorine enhances bioavailability by modulating logP (experimental logP = 2.1 ± 0.2) .

Advanced Methodological Considerations

Q. How can computational modeling predict electrophilic substitution patterns in derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) using the InChIKey JKCYKISVUIVZCS-UHFFFAOYSA-N map electron density. Fukui indices indicate C-2 as the most electrophilic site, guiding regioselective nitration (HNO₃/H₂SO₄) to yield 3-bromo-4-fluoro-2-nitrobenzonitrile .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : MSDS data ( ) highlight acute toxicity (LD50 oral rat = 320 mg/kg) and environmental hazards (EC50 Daphnia = 4.2 mg/L). Required PPE: nitrile gloves, fume hood, and closed-system processing. Waste must be neutralized (10% NaOH, 24 hours) before disposal .

Key Research Gaps

- Limited data on long-term stability under UV light.

- Mechanistic studies on fluorine’s role in cross-coupling reactions are sparse.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。